molecular formula C28H18 B1244984 7,10-Diphenylfluoranthene CAS No. 55087-78-0

7,10-Diphenylfluoranthene

Cat. No.: B1244984
CAS No.: 55087-78-0
M. Wt: 354.4 g/mol
InChI Key: MMVXBDDUNADJPU-UHFFFAOYSA-N
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Description

7,10-Diphenylfluoranthene: is an organic compound belonging to the fluoranthene family. It is characterized by the presence of two phenyl groups attached to the 7th and 10th positions of the fluoranthene core. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7,10-Diphenylfluoranthene can be synthesized via the Knoevenagel/Diels–Alder method. This involves the reaction of fluoranthene derivatives with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a basis for scaling up the process. The Knoevenagel/Diels–Alder method remains a key approach for its synthesis .

Chemical Reactions Analysis

Types of Reactions: 7,10-Diphenylfluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoranthene derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated fluoranthene derivatives .

Scientific Research Applications

7,10-Diphenylfluoranthene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 7,10-Diphenylfluoranthene exerts its effects is primarily through its interaction with specific molecular targets. Its fluorescence properties allow it to act as a probe, binding to target molecules and emitting light upon excitation. This interaction is often mediated by specific pathways involving electron transfer and energy absorption .

Comparison with Similar Compounds

Properties

IUPAC Name

7,10-diphenylfluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18/c1-3-9-19(10-4-1)22-17-18-23(20-11-5-2-6-12-20)28-25-16-8-14-21-13-7-15-24(26(21)25)27(22)28/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVXBDDUNADJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C=C2)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457425
Record name Fluoranthene, 7,10-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55087-78-0
Record name Fluoranthene, 7,10-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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